3-Acetoxy-4'-pentyloxybenzophenone
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Overview
Description
3-Acetoxy-4’-pentyloxybenzophenone is an organic compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is a derivative of benzophenone, characterized by the presence of acetoxy and pentyloxy groups attached to the benzene rings.
Preparation Methods
The synthesis of 3-Acetoxy-4’-pentyloxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentyloxybenzoyl chloride and 3-hydroxybenzophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acetylation of the hydroxyl group on the benzophenone ring.
Industrial Production: On an industrial scale, the production of 3-Acetoxy-4’-pentyloxybenzophenone may involve the use of large reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetoxy-4’-pentyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Acetoxy-4’-pentyloxybenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-pentyloxybenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3-Acetoxy-4’-pentyloxybenzophenone can be compared with other similar compounds, such as:
3-Acetoxybenzophenone: Lacks the pentyloxy group, which may affect its reactivity and applications.
4’-Pentyloxybenzophenone:
Benzophenone Derivatives: Various derivatives with different substituents can be compared to highlight the unique properties and applications of 3-Acetoxy-4’-pentyloxybenzophenone.
Properties
IUPAC Name |
[3-(4-pentoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-4-5-13-23-18-11-9-16(10-12-18)20(22)17-7-6-8-19(14-17)24-15(2)21/h6-12,14H,3-5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMENOACLWXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641656 |
Source
|
Record name | 3-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-06-8 |
Source
|
Record name | 3-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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